molecular formula C9H8O4 B184175 2-(Methoxycarbonyl)benzoic acid CAS No. 4376-18-5

2-(Methoxycarbonyl)benzoic acid

Cat. No.: B184175
CAS No.: 4376-18-5
M. Wt: 180.16 g/mol
InChI Key: FNJSWIPFHMKRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl phthalate, also known as methyl hydrogen phthalate, is an organic compound with the molecular formula C₉H₈O₄. It is a monoester of phthalic acid and is commonly used as a plasticizer in various industrial applications. Monomethyl phthalate is a metabolite of phthalates, which are widely used in the production of plastics, personal care products, and other consumer goods .

Preparation Methods

Monomethyl phthalate can be synthesized through the esterification of phthalic anhydride with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .

In industrial production, monomethyl phthalate is often produced as a byproduct during the manufacture of other phthalate esters. The process involves the partial hydrolysis of dimethyl phthalate or other diesters, followed by purification to isolate the monomethyl ester .

Chemical Reactions Analysis

Monomethyl phthalate undergoes various chemical reactions, including:

Mechanism of Action

Monomethyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. Monomethyl phthalate can bind to nuclear receptors in various tissues, affecting gene expression and cellular functions. This mechanism is particularly relevant in its impact on reproductive health and neurodevelopmental processes .

Comparison with Similar Compounds

Monomethyl phthalate is similar to other phthalate monoesters, such as monobutyl phthalate, monoethyl phthalate, and monobenzyl phthalate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and specific applications. Monomethyl phthalate is unique in its relatively simple structure and its widespread use as a plasticizer and analytical standard .

Similar Compounds

  • Monobutyl phthalate
  • Monoethyl phthalate
  • Monobenzyl phthalate

Monomethyl phthalate stands out due to its specific applications in analytical chemistry and its role as a metabolite in environmental and toxicological studies.

Biological Activity

2-(Methoxycarbonyl)benzoic acid, also known as methyl 2-carboxybenzoate, is a benzoic acid derivative that has garnered interest in various fields of biological research. This compound features both a methoxycarbonyl group and a carboxylic acid, which contribute to its potential biological activities. Recent studies have explored its effects on various biological systems, including its role in enzyme modulation, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, influencing enzyme activity and cellular responses. For instance, studies suggest that the compound may enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein degradation .

Enzyme Modulation

Research indicates that this compound can act as a modulator of key enzymes involved in protein degradation. In particular, it has been shown to activate cathepsins B and L, which play significant roles in lysosomal protein catabolism. In cell-based assays, compounds derived from benzoic acid derivatives exhibited enhanced proteasomal activity, suggesting that this compound could be a candidate for developing novel modulators for therapeutic applications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid exhibit significant antibacterial and antifungal activities. The carboxylic acid moiety is essential for this activity, as it contributes to the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays have shown that this compound exhibits varying degrees of cytotoxic effects across different cell lines. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, the compound demonstrated minimal cytotoxicity at certain concentrations (1-10 µg/mL), indicating a potential therapeutic window for its use in cancer treatment .

Case Studies

Case Study 1: Proteasome Activation

A study evaluated the effects of this compound on proteasomal activity in human foreskin fibroblasts. The results indicated a significant increase in chymotrypsin-like activity at concentrations of 5 µM, suggesting that this compound could enhance protein degradation pathways critical for cellular health .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives including this compound were screened against various pathogens. The results showed promising antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary

Biological ActivityFindings
Enzyme Modulation Activates cathepsins B and L; enhances UPP and ALP activities
Antimicrobial Activity Significant antibacterial and antifungal effects; dependent on carboxylic acid moiety
Cytotoxicity Minimal cytotoxicity observed in fibroblasts; potential therapeutic applications in cancer

Properties

IUPAC Name

2-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSWIPFHMKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040001
Record name Monomethyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4376-18-5
Record name Monomethyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4376-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONOMETHYL PHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Monomethyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82 - 84 °C
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Methanol (300 ml) was added in a single portion to 148 g (1.00 mole) of phthalic anhydride and the resulting suspension was stirred and heated at reflux for 36 hours; solution occurred during heating. The solvent was removed and the product was recrystallized from a mixture of ethyl acetate and hexane to afford 114.6 g of the title compound (Lit. Beilstein, 9,797-mp 82.5°, 84°).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl phthalate (15.73 mmol) is stirred for 24 hours at ambient temperature in 60 ml of ethanol with 15.73 ml of 1N sodium hydroxide solution. The solvent is evaporated off under reduced pressure at 40° C. and the reaction mixture is then diluted with water before bringing the pH to 3. The mixture is extracted with ethyl acetate, dried (MgSO4) and evaporated to yield the title product in the form of an oil.
Quantity
15.73 mmol
Type
reactant
Reaction Step One
Quantity
15.73 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Methoxycarbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Methoxycarbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Methoxycarbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Methoxycarbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Methoxycarbonyl)benzoic acid
Customer
Q & A

Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?

A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]

Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?

A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]

Q3: How do these structural features impact the crystal packing in the solid state?

A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.